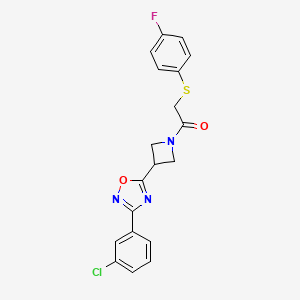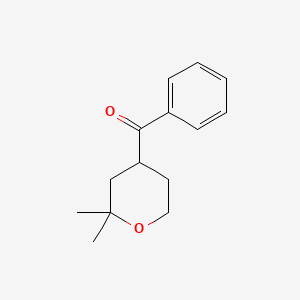
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone and related compounds have been studied for their ability to undergo various chemical transformations. For instance, N,2,2-trimethyltetrahydro-2H-pyran-4-amine, a related compound, has been synthesized and subjected to multiple transformations, showcasing the compound's versatility in organic synthesis (Arutyunyan et al., 2012).Potential Therapeutic Applications
Derivatives of this compound have been synthesized and investigated for various therapeutic properties. For example, derivatives with potential anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties have been synthesized, demonstrating the compound's relevance in medicinal chemistry (Bonilla-Castañeda et al., 2022).Antiviral and Antitumoral Activity
Certain derivatives of this compound have been synthesized and shown to have promising antiviral and antitumoral activities. These derivatives have been tested for their ability to inhibit tubulin polymerization, an important target in cancer therapy (Jilloju et al., 2021).Synthetic Methodologies and Catalysts
Research into the synthesis of functionalized-magnetic nanoparticles and their application as catalysts for the green synthesis of various derivatives, including this compound, has been conducted. This approach emphasizes the importance of environmentally friendly and efficient synthetic methods in modern chemistry (Taheri et al., 2021).Biological Activities
The biological activities of these compounds are diverse. For example, some derivatives exhibit antimicrobial activities, demonstrating the potential for these compounds in the development of new antimicrobial agents. Their structure-activity relationships are a key area of investigation (Kumar et al., 2012).Central Nervous System Effects
Certain derivatives have been studied for their central nervous system depressant activity, potential anticonvulsant properties, and potential antipsychotic effects. This highlights the potential of these compounds in neurological and psychiatric research (Butler et al., 1984).
Safety and Hazards
While specific safety and hazard information for “(2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(2,2-dimethyloxan-4-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-14(2)10-12(8-9-16-14)13(15)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBQVMPRQOFLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2816795.png)
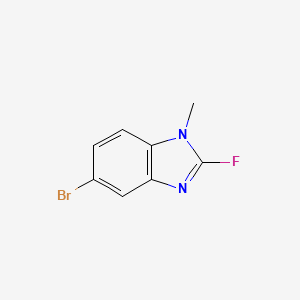
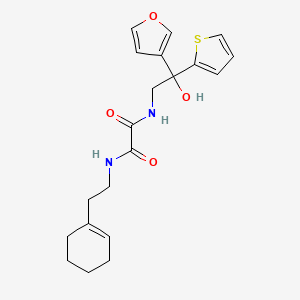
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-fluorobenzamide](/img/structure/B2816800.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone](/img/structure/B2816801.png)
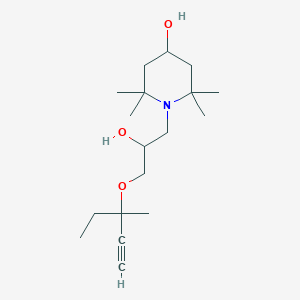
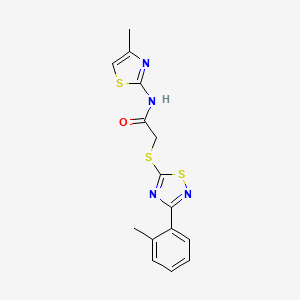

![2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2816808.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2816809.png)
![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2816810.png)


